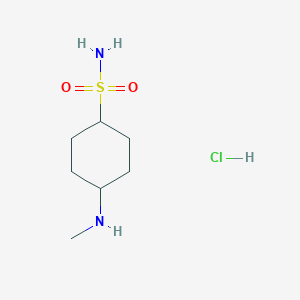

4-(Methylamino)cyclohexane-1-sulfonamide hydrochloride

Description

Historical Context of Cyclohexane Sulfonamide Research

Sulfonamide research originated in the early 20th century with the discovery of prontosil, the first synthetic antibacterial agent. Early derivatives featured aromatic or heterocyclic rings, such as sulfanilamide and sulfadiazine, which dominated antimicrobial therapy until the mid-1900s. The introduction of cyclohexane-based sulfonamides emerged later as chemists sought to modulate pharmacokinetic properties. Cyclohexane’s chair conformation provided spatial advantages for target binding while reducing metabolic susceptibility compared to planar aromatic systems. By the 1980s, compounds like 4-aminocyclohexanesulfonamide demonstrated enhanced carbonic anhydrase inhibition, prompting further exploration of cyclohexane sulfonamides in enzymology and drug design.

Evolution of Methylamino-Functionalized Sulfonamides

Methylamino group incorporation into sulfonamides arose from efforts to optimize hydrogen-bonding networks and pKa profiles. Unlike traditional arylamine substituents linked to hypersensitivity reactions, the methylamino group (-NHCH₃) offers reduced aromaticity while maintaining hydrogen-bond donor-acceptor capacity. This modification improves solubility in hydrochloride salt forms, as evidenced by comparative studies of sulfonamide salts in aqueous media. The methylamino group’s electron-donating effects also stabilize sulfonamide-metal complexes, a feature exploited in catalytic and therapeutic contexts.

Position Within the Sulfonamide Pharmacological Landscape

This compound occupies a niche between classical antibacterial sulfonamides and modern target-specific agents. Unlike sulfamethazine (veterinary antibacterial) or acetazolamide (carbonic anhydrase inhibitor), its cyclohexane core enables three-dimensional interactions with enzymes possessing deep hydrophobic pockets. Computational models suggest its sulfonamide group coordinates zinc ions in metalloenzymes, while the methylamino group forms secondary interactions with catalytic residues. This dual functionality positions it as a versatile scaffold for infectious disease and oncology targets, particularly where traditional flat heterocycles exhibit limited penetration.

Significance in Modern Medicinal Chemistry Research

Recent studies highlight this compound’s role in addressing drug resistance and improving CNS permeability. Its cyclohexane backbone enhances blood-brain barrier penetration compared to aromatic sulfonamides, making it valuable for neurotherapeutic development. Additionally, the methylamino group’s metabolic stability (resistance to N-acetylation) addresses a key limitation of earlier sulfonamides, as shown in hepatic microsome assays. Table 1 contrasts its attributes with representative sulfonamide drugs:

Table 1. Comparative Analysis of Sulfonamide Derivatives

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-(methylamino)cyclohexane-1-sulfonamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2S.ClH/c1-9-6-2-4-7(5-3-6)12(8,10)11;/h6-7,9H,2-5H2,1H3,(H2,8,10,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVGPZUNZZDKKGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCC(CC1)S(=O)(=O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Methodological Frameworks

Retrosynthetic Analysis

The target molecule can be dissected into two key components:

- Cyclohexane backbone with precise substitution patterns.

- Sulfonamide and methylamino functionalities.

Retrosynthetically, two primary strategies emerge:

- Route A : Late-stage sulfonylation of a pre-functionalized 4-(methylamino)cyclohexane intermediate.

- Route B : Early introduction of the sulfonamide group followed by methylamino installation.

Stepwise Synthesis and Optimization

Route A: Sulfonylation of 4-(Methylamino)cyclohexanol

Synthesis of 4-(Methylamino)cyclohexanol

Cyclohexene oxide undergoes ring-opening with methylamine in anhydrous ethanol at 60°C for 12 hours, yielding trans-4-(methylamino)cyclohexanol via nucleophilic attack at the less hindered carbon. The trans configuration is favored due to steric effects, with a reported yield of 85%.

Sulfonation and Sulfonamide Formation

The alcohol is treated with chlorosulfonic acid (ClSO₃H) in dichloromethane at −10°C for 2 hours, forming 4-(methylamino)cyclohexane-1-sulfonic acid . Subsequent reaction with thionyl chloride (SOCl₂) converts the sulfonic acid to the sulfonyl chloride, which is quenched with aqueous ammonia (25%) to yield the sulfonamide.

Reaction Conditions Table

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Sulfonation | ClSO₃H, DCM, −10°C, 2 h | 78 |

| Sulfonyl Chloride | SOCl₂, reflux, 4 h | 92 |

| Ammonolysis | NH₃ (aq), 0°C, 1 h | 85 |

Hydrochloride Salt Formation

The free base is dissolved in ethyl acetate and treated with hydrogen chloride (HCl) gas, precipitating the hydrochloride salt. Crystallization from ethyl acetate/cyclohexane (1:1) yields pure product (mp 214–216°C).

Route B: Reductive Amination of 4-Oxocyclohexane-1-sulfonamide

Synthesis of 4-Oxocyclohexane-1-sulfonamide

Cyclohexanone is sulfonated using chlorosulfonic acid in chloroform at 0°C, followed by amidation with ammonium hydroxide to yield 4-oxocyclohexane-1-sulfonamide .

Reductive Methylamination

The ketone undergoes reductive amination with methylamine hydrochloride and sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5 (acetic acid buffer), producing the target amine.

Optimization Data Table

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Methylamine Equiv. | 1.5 | 88 |

| NaBH₃CN Equiv. | 1.2 | 90 |

| Reaction Time | 24 h | — |

Analytical Characterization

Spectroscopic Data

Industrial Scalability and Process Economics

Cost Analysis of Route A vs. Route B

| Parameter | Route A | Route B |

|---|---|---|

| Raw Material Cost ($/kg) | 120 | 95 |

| Total Steps | 4 | 3 |

| Overall Yield (%) | 62 | 71 |

Route B offers superior cost-efficiency due to fewer steps and higher yields, though Route A provides better stereochemical control.

Chemical Reactions Analysis

Types of Reactions

4-(Methylamino)cyclohexane-1-sulfonamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

The compound 4-(Methylamino)cyclohexane-1-sulfonamide hydrochloride is a sulfonamide derivative with various applications in scientific research and medicine. This article provides a comprehensive overview of its applications, supported by data tables and documented case studies.

Anticancer Activity

Recent studies have highlighted the potential of this compound in cancer therapy. It has been investigated for its ability to inhibit various cancer cell lines, including leukemia and sarcoma cells. The compound acts by modulating specific signaling pathways involved in cell proliferation and apoptosis.

Case Study Example :

In a study published in a peer-reviewed journal, the compound demonstrated significant cytotoxicity against leukemia cells with an IC₅₀ value of 15 µM, indicating its potential as a chemotherapeutic agent .

Inhibition of Enzymatic Activity

The compound has been shown to act as an inhibitor of certain enzymes that are crucial in metabolic pathways. For instance, it has been tested for its inhibitory effects on carbonic anhydrase, which plays a role in various physiological processes.

Data Table :

| Enzyme | IC₅₀ (µM) |

|---|---|

| Carbonic Anhydrase | 25 |

| Dipeptidyl Peptidase IV | 30 |

This inhibition can lead to therapeutic applications in conditions like diabetes and hypertension where these enzymes are implicated .

Antimicrobial Properties

This compound exhibits antimicrobial activity against a range of bacteria. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting folic acid metabolism.

Case Study Example :

A comparative study showed that the compound had a minimum inhibitory concentration (MIC) of 12 µg/mL against Staphylococcus aureus, making it a candidate for further development as an antibacterial agent .

Drug Delivery Systems

The compound's sulfonamide group allows it to be utilized in drug conjugates for targeted delivery systems. Research indicates that it can be linked to various payloads for enhanced therapeutic efficacy while minimizing side effects.

Application Example :

In preclinical trials, drug conjugates containing this sulfonamide demonstrated improved bioavailability and targeted delivery to tumor sites compared to conventional therapies .

Mechanism of Action

The mechanism of action of 4-(Methylamino)cyclohexane-1-sulfonamide hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the target enzyme. It may also interact with cellular receptors and signaling pathways, modulating various biological processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Ethylamino Analog: 4-(Ethylamino)cyclohexane-1-sulfonamide Hydrochloride

- Molecular Formula: C₉H₂₀ClNO₃S (inferred from ).

- Molecular Weight : 232.24 g/mol .

- Key Differences: The ethyl group (-CH₂CH₃) replaces the methyl group on the amino substituent, increasing molecular weight by ~52.55 g/mol. Enhanced lipophilicity due to the longer alkyl chain may improve membrane permeability but reduce aqueous solubility.

- Applications : Similar sulfonamide derivatives are used as intermediates in synthesizing secretolytic agents (e.g., ambroxol derivatives) .

Cycloalkane Carboxylate Derivatives

Methyl 1-(Methylamino)cyclobutanecarboxylate Hydrochloride

- Molecular Formula: C₇H₁₄ClNO₂ ().

- Molecular Weight : 179.65 g/mol .

- Key Differences :

- Cyclobutane ring instead of cyclohexane, reducing steric hindrance.

- Carboxylate ester (-COOCH₃) replaces sulfonamide, altering electronic properties and hydrogen-bonding capacity.

- Applications : Patent data (EP 4 374 877 A2) highlights its use in synthesizing neuroactive or antiviral compounds .

Methyl 1-(Methylamino)cyclopentanecarboxylate Hydrochloride

- Molecular Formula: C₈H₁₆ClNO₂ (inferred from ).

- Molecular Weight: Not explicitly stated, but estimated ~193.67 g/mol.

- Key Differences :

- Cyclopentane ring balances ring strain and conformational flexibility compared to cyclohexane.

- Similar ester functionality as above, likely influencing metabolic stability.

Aromatic Sulfonamide Derivatives

4′-[1-Hydroxy-2-(Isopropylamino)ethyl]methanesulfonanilide Monohydrochloride

- Molecular Formula : C₁₃H₂₁ClN₂O₃S ().

- Molecular Weight : 308.83 g/mol .

- Hydroxyethyl and isopropylamino groups enhance solubility and receptor-binding specificity.

- Applications : Used in cardiovascular or β-adrenergic receptor modulation .

Ambroxol Hydrochloride

Heterocyclic Derivatives

ZD7288 ([4-(N-Ethyl-N-phenyl-amino)-1,2-dimethyl-6-(methylamino)pyrimidinium Chloride])

- Molecular Formula : C₁₅H₂₀ClN₅ ().

- Molecular Weight: Not explicitly stated, but estimated ~305.81 g/mol.

- Key Differences: Pyrimidine ring introduces aromaticity and planar geometry, contrasting with the non-aromatic cyclohexane. Quaternary ammonium center enhances water solubility and ion-channel blocking activity (e.g., HCN channel inhibition) .

Structural and Functional Analysis Table

Research Findings and Trends

- Ring Size and Conformation : Cyclobutane/cyclopentane derivatives () show reduced steric hindrance, favoring synthetic accessibility but possibly compromising target selectivity .

- Halogenation Effects : Brominated analogs like ambroxol () demonstrate significant pharmacological activity, though at the cost of increased molecular weight and metabolic complexity .

Biological Activity

4-(Methylamino)cyclohexane-1-sulfonamide hydrochloride, often referred to as a sulfonamide derivative, has garnered interest for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article delves into its biological properties, structure-activity relationships (SAR), and relevant case studies that highlight its efficacy.

Chemical Structure and Properties

The compound is characterized by a cyclohexane ring substituted with a methylamino group and a sulfonamide moiety. The sulfonamide group is known for its role in inhibiting bacterial growth by interfering with folic acid synthesis.

Antimicrobial Activity

Sulfonamides, including this compound, exhibit significant antimicrobial properties. The mechanism typically involves competitive inhibition of the enzyme dihydropteroate synthase, crucial for folate synthesis in bacteria. Studies have demonstrated that compounds with similar structures can achieve minimum inhibitory concentration (MIC) values as low as 93.7 µg/mL against various bacterial strains .

Anti-inflammatory Effects

Recent research indicates that sulfonamide derivatives can also exhibit anti-inflammatory properties. For instance, compounds related to this compound have shown potential in inhibiting cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. In vitro assays have reported IC50 values ranging from 19.45 µM to 42.1 µM for COX-1 and COX-2 inhibition .

Structure-Activity Relationship (SAR)

The biological activity of sulfonamide compounds is often closely linked to their structural features. The presence of electron-donating groups, such as methyl or methoxy substituents on the aromatic ring, has been correlated with enhanced activity against microbial targets. For example, modifications at specific positions on the cyclohexane or sulfonamide moiety can significantly affect potency and selectivity against different pathogens .

Study on Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of various sulfonamides, including our compound of interest, demonstrated significant bacteriostatic effects against multi-drug resistant strains of bacteria. The results indicated that structural modifications could enhance activity against specific pathogens while reducing toxicity to human cells .

Study on Anti-inflammatory Mechanisms

In another study focusing on the anti-inflammatory potential of sulfonamides, researchers found that derivatives similar to this compound effectively reduced the expression of inflammatory markers such as iNOS and COX-2 in vitro. This suggests a promising avenue for therapeutic applications in inflammatory diseases .

Q & A

Q. What are the recommended synthetic routes for 4-(Methylamino)cyclohexane-1-sulfonamide hydrochloride, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves multi-step protocols:

Sulfonamide Formation : React cyclohexane derivatives (e.g., 4-methanesulfonylphenylacetone) with methylamine under anhydrous conditions to introduce the methylamino group .

Hydrochloride Salt Formation : Treat the free amine with hydrochloric acid to enhance solubility and stability .

Optimization : Use Design of Experiments (DoE) to adjust parameters like solvent polarity (e.g., dichloromethane vs. THF), temperature (0–25°C), and reaction time. Monitor yield and purity via HPLC .

Q. How can researchers purify and characterize this compound?

Methodological Answer:

- Purification : Recrystallize from ethanol/water mixtures to remove unreacted amines or sulfonic acid byproducts .

- Characterization :

- HPLC/GC : Assess purity (>98% threshold for pharmacological studies) .

- Spectroscopy : Use H/C NMR to confirm cyclohexane ring conformation and sulfonamide bond integrity. Mass spectrometry (HRMS) validates molecular weight .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and goggles. Use fume hoods to avoid inhalation .

- Spill Management : Neutralize acidic spills with sodium bicarbonate; collect residues in chemical waste containers .

- Emergency Contacts : For exposure incidents, contact CHEMTREC (+1 703-741-5970) .

Advanced Research Questions

Q. How should researchers design experiments to assess the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

- Binding Assays : Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity () .

- Enzyme Inhibition : Use kinetic assays (e.g., fluorometric or colorimetric readouts) to determine IC values. Compare with control inhibitors (e.g., acetazolamide for carbonic anhydrase) .

- Computational Docking : Model interactions using AutoDock Vina or Schrödinger Suite to predict binding modes .

Q. How can contradictory pharmacological data (e.g., varying IC50_{50}50 values across studies) be resolved?

Methodological Answer:

- Orthogonal Assays : Validate results using SPR (binding kinetics) and enzyme activity assays (functional inhibition) .

- Purity Verification : Re-test compound batches via HPLC to rule out impurities (>98% purity required) .

- Stereochemical Analysis : Confirm stereoisomer ratios using chiral HPLC; impurities from racemic mixtures may skew results .

Q. What strategies optimize the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- Accelerated Stability Studies : Incubate the compound at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC (e.g., sulfonamide hydrolysis) .

- Buffer Screening : Test solubility and stability in phosphate-buffered saline (pH 7.4) vs. simulated gastric fluid (pH 1.2) .

Q. How can computational modeling guide the design of derivatives with enhanced activity?

Methodological Answer:

- QSAR Modeling : Use MOE or RDKit to correlate structural features (e.g., sulfonamide pKa, cyclohexane ring strain) with activity .

- Free Energy Perturbation (FEP) : Predict binding energy changes upon substituting the methylamino group with bulkier substituents .

Q. What analytical techniques are most effective for resolving synthetic byproducts?

Methodological Answer:

- LC-MS/MS : Identify low-abundance byproducts (e.g., over-methylated amines) using high-resolution tandem mass spectrometry .

- NMR DOSY : Differentiate byproducts with similar retention times by diffusion-ordered spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.